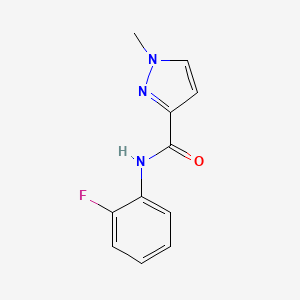

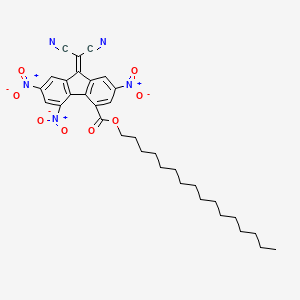

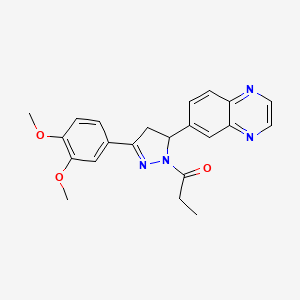

![molecular formula C24H27NO B2390263 N-[4-(3-苯基-1-金刚烷基)苯基]乙酰胺 CAS No. 303797-28-6](/img/structure/B2390263.png)

N-[4-(3-苯基-1-金刚烷基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1459-50-3 . It has a molecular weight of 269.39 and its linear formula is C18H23NO .

Molecular Structure Analysis

The molecular structure of “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is represented by the linear formula C18H23NO . More detailed structural information might be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis

“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学研究应用

神经系统疾病的治疗

金刚烷及其衍生物,包括N-[4-(3-苯基-1-金刚烷基)苯基]乙酰胺,已应用于许多目前临床研究中的药物。 其中一些药物用于治疗神经系统疾病 .

抗病毒剂

金刚烷类化合物也已被用作抗病毒剂。 其独特的结构使它们能够干扰病毒的生命周期,为治疗各种病毒感染提供了潜在途径 .

针对2型糖尿病的药物

有证据表明金刚烷衍生物可以用作针对2型糖尿病的药物。 这为开发更有效的治疗这种普遍疾病的药物开辟了新的研究领域 .

药物化学的发展

金刚烷基在许多与开发药物化学相关的研究中得到了应用。 金刚烷类化合物,如N-[4-(3-苯基-1-金刚烷基)苯基]乙酰胺,具有独特的性质,使其在合成新的药物化合物中具有价值 .

功能性金刚烷衍生物的合成

金刚烷衍生物的高反应活性为其作为合成各种功能性金刚烷衍生物的起始材料提供了广泛的机会 .

热稳定高能燃料和油的生产

金刚烷衍生物已被用于生产热稳定高能燃料和油。 其独特的结构和在高温下的稳定性使其成为这些应用的理想选择 .

生物活性化合物

金刚烷衍生物可以用于合成生物活性化合物。 这些化合物具有生物学效应,可以与体内的分子相互作用或结合,为药物开发提供潜在的应用 .

更高金刚石状大分子聚合物(金刚石体)

金刚烷衍生物可以用于合成更高金刚石状大分子聚合物,也称为金刚石体。 这些材料具有独特的性质,在纳米技术等各个领域具有潜在的应用 .

安全和危害

The safety information available indicates that “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” has the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

作用机制

Target of Action

The primary target of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, an analog of paracetamol, is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in pain and inflammation signals.

Mode of Action

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide acts as a selective antagonist of the TRPA1 channel . This means it binds to the TRPA1 channel and inhibits its activity.

Biochemical Pathways

By inhibiting the TRPA1 channel, N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide can interrupt the transmission of pain signals . This can lead to a reduction in perceived pain .

Result of Action

The antagonistic action of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide on the TRPA1 channel results in analgesic properties , making it a potent pain reliever .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is suggested that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQCSCENNWMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

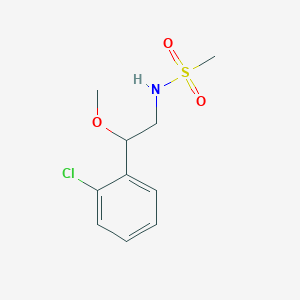

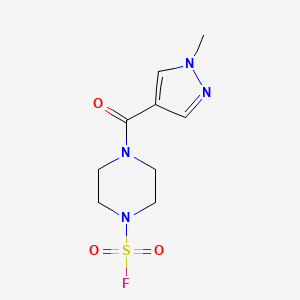

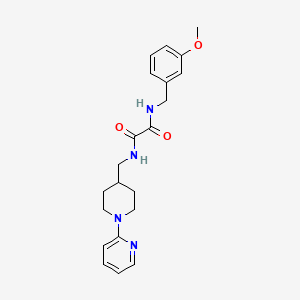

![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)

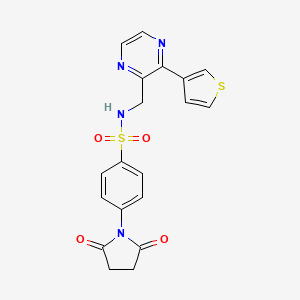

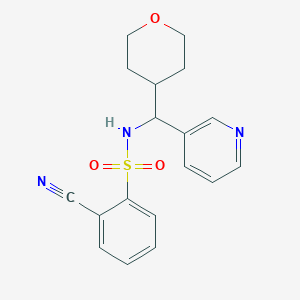

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)

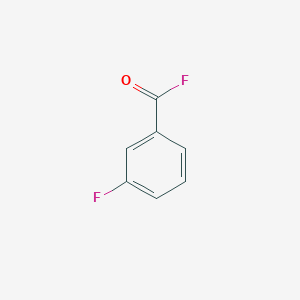

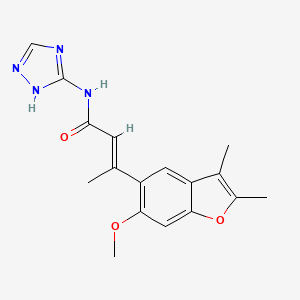

![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)